Enhanced and Tunable Lipophilicity (XLogP) Compared to the Direct -CF3 Analog
The title compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.9) than its direct 5-(trifluoromethyl)pyridin-3-ol analog, which has an XLogP3-AA of 1.4, representing a calculated ΔLogP of +0.5 [1]. This is a deliberate consequence of replacing the -CF3 group, where the electron-withdrawing effect is directly on the ring, with a -CH2CF3 group, which introduces a lipophilic methylene spacer. The higher LogP value suggests improved passive membrane permeability, a critical parameter for achieving oral bioavailability and cell-based activity in drug discovery campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-(trifluoromethyl)pyridin-3-ol (CAS 186593-14-6): XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP = +0.5 |
| Conditions | Computed by PubChem using the XLogP3-AA algorithm, version 3.0 (2025). |
Why This Matters
For procurement decisions, this demonstrates that 5-(2,2,2-trifluoroethyl)pyridin-3-ol can be selected to improve the lipophilic character of a lead series by 0.5 log units relative to the -CF3 isoster, offering a precise modulation of LogP without altering the core pyridine scaffold.
- [1] PubChem Compound Summary for CID 165987836, 5-(2,2,2-Trifluoroethyl)pyridin-3-ol. National Center for Biotechnology Information (2025). View Source
